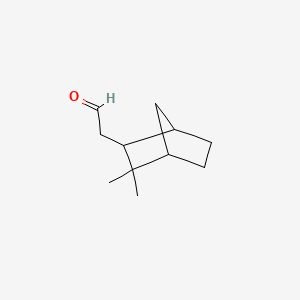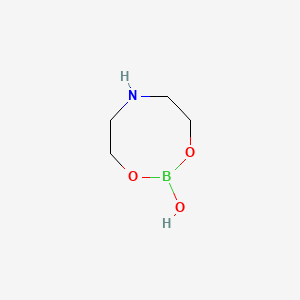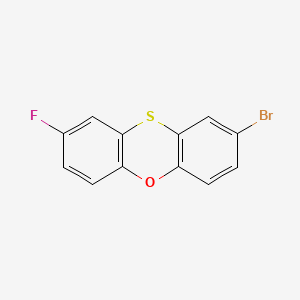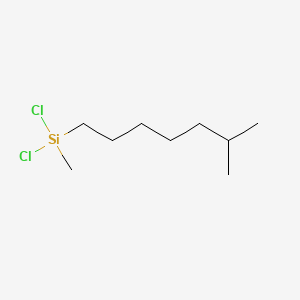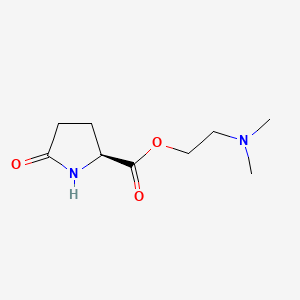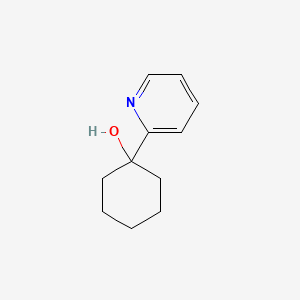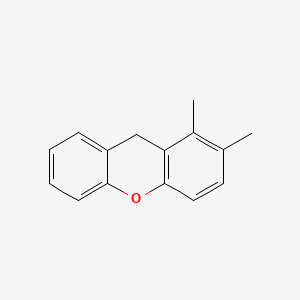
Dimethyl-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-9H-xanthene, also known as 9,9-Dimethylxanthene, is a heterocyclic organic compound with the molecular formula C15H14O. It is characterized by a xanthene core structure with two methyl groups attached at the 9th position. This compound is a white to yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl-9H-xanthene can be synthesized through several methods. One common approach involves the reaction of diphenyl ether with acetone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the xanthene core with dimethyl substitution at the 9th position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert it to dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene compounds.
Scientific Research Applications
Dimethyl-9H-xanthene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl-9H-xanthene in biological systems involves its interaction with cellular components. It can act as a photosensitizer, generating reactive oxygen species upon light activation. These reactive species can induce oxidative stress, leading to cell damage or apoptosis. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism .
Comparison with Similar Compounds
Xanthone: Shares the xanthene core but lacks the dimethyl substitution.
Dihydroxanthene: A reduced form of xanthene with hydroxyl groups.
Xantphos: A derivative with diphenylphosphino groups attached
Uniqueness: Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility in organic solvents, and ability to participate in diverse chemical reactions make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
40522-91-6 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,2-dimethyl-9H-xanthene |
InChI |
InChI=1S/C15H14O/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |
InChI Key |
PQPVYEDTTQIKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC3=CC=CC=C3C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




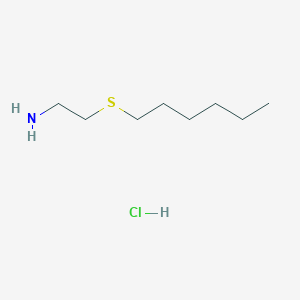
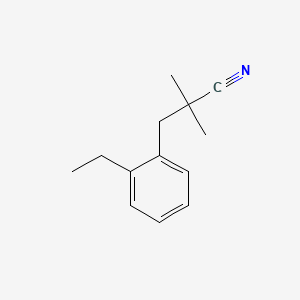
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
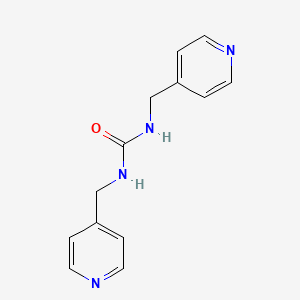
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)

